Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate
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Overview
Description
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl (2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl)acetate
- Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is unique due to its specific structure, which includes a thiazole ring and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15N3O4S |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8+,13-6? |
InChI Key |
URUPLJAPXMYMIY-BQMSPQECSA-N |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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